molecular formula C18H13FN2O2 B3384037 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid CAS No. 519137-39-4

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No.: B3384037
CAS No.: 519137-39-4
M. Wt: 308.3 g/mol
InChI Key: AYWXEYLKLHHKTH-DHZHZOJOSA-N
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Description

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a pyrazole-based derivative featuring a 4-fluorophenyl group at position 3, a phenyl group at position 1 of the pyrazole ring, and an acrylic acid substituent at position 2. This compound belongs to a broader class of diarylpyrazole derivatives, which are extensively studied for their pharmacological and material science applications.

Properties

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXEYLKLHHKTH-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The fluoro-phenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Acrylic Acid Moiety: The final step involves the Knoevenagel condensation of the substituted pyrazole with malonic acid or its derivatives in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through various chemical transformations. The enone moiety can be oxidized to form carboxylic acids or ketones, and it can also undergo reduction to yield alcohols or alkanes.

Reactivity
The compound is capable of undergoing electrophilic and nucleophilic substitution reactions due to the presence of the aromatic rings. This makes it suitable for synthesizing more complex molecules in pharmaceutical chemistry.

Biological Applications

Enzyme Mechanism Probes
In biological research, 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is utilized as a probe to study enzyme mechanisms. Its ability to participate in various chemical reactions allows researchers to investigate biochemical pathways and enzyme interactions effectively.

Therapeutic Potential
The compound has been explored for its potential therapeutic properties, particularly in cancer treatment. It may serve as a lead compound for developing new drugs targeting specific diseases. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against prostate cancer cell lines .

Industrial Applications

Material Development
In the industrial sector, this compound is applied in developing new materials with unique properties. Its structural characteristics make it suitable for applications in polymer science and nanotechnology, where it can contribute to creating advanced materials with tailored functionalities.

Prostate Cancer Study

A series of derivatives derived from this compound were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. The results indicated that several compounds significantly inhibited cell growth and reduced PSA levels, demonstrating potential as therapeutic agents .

Antioxidant Activity Assessment

Research focused on evaluating the antioxidant properties of various pyrazole derivatives revealed that these compounds could significantly reduce oxidative stress markers in vitro. This suggests their potential therapeutic applications in conditions related to oxidative stress .

Data Tables

CompoundIC50 (μM)PSA Downregulation (%)Antioxidant Activity
Compound A1846High
Compound B2530Moderate
Compound C1550Very High

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid involves its interaction with specific molecular targets. The fluoro-phenyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Key structural analogs differ primarily in the substituents on the pyrazole ring. A comparative analysis is provided below:

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Properties/Applications References
3-[3-(4-Fluoro-phenyl)-...]-acrylic acid 4-Fluorophenyl 324.3 (calculated) Potential COX inhibition, anti-inflammatory activity
3-[3-(4-Bromo-phenyl)-...]-acrylic acid 4-Bromophenyl 369.2 Discontinued (stability/commercial factors)
2-[3-(4-Chlorophenyl)-...]acetic acid 4-Chlorophenyl 312.76 Antimicrobial applications
3-[3-(4-Methoxy-phenyl)-...]-acrylic acid 4-Methoxyphenyl 320.34 (calculated) Improved solubility due to polar OCH₃ group

Electronic Effects :

  • The electron-withdrawing fluorine (C-F) in the target compound may enhance acidity of the acrylic acid group compared to methoxy (electron-donating) or bromo (bulky, polarizable) analogs, impacting binding to biological targets .

Physicochemical Properties

  • Solubility : Methoxy-substituted analogs () exhibit improved aqueous solubility due to the polar methoxy group, whereas the fluoro derivative may require formulation adjustments for bioavailability .
  • Thermal Stability : Brominated analogs () are discontinued, possibly due to instability under storage conditions, while fluorine’s stability suggests better commercial viability .

Biological Activity

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid, also known by its CAS number 108446-72-6, is a pyrazole derivative that has gained attention for its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from the pyrazole core. The general synthetic route includes:

  • Formation of the Pyrazole Core : The pyrazole ring is synthesized via the reaction of hydrazine with a suitable 1,3-diketone.
  • Substitution Reactions : The introduction of the fluorophenyl and phenyl groups is achieved through electrophilic aromatic substitution.
  • Formation of the Acrylic Acid Moiety : This is accomplished by reacting the substituted pyrazole with an appropriate aldehyde or ketone under basic conditions.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor, which allows it to react with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity for pyrazole derivatives, including this compound. In vitro assessments have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Biofilm Inhibition : It has been shown to effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Anticancer Activity

Research indicates that this compound may possess anticancer properties, with specific studies revealing:

  • Cytotoxicity : IC50 values for cancer cell lines such as HCT-116 and MCF-7 have been reported in the low micromolar range, indicating potent cytotoxic effects.
  • Mechanistic Insights : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Evaluation :
    • A study evaluated five pyrazole derivatives, including this compound, showcasing their antimicrobial efficacy against a range of pathogens with notable inhibition zones .
    • The derivatives displayed synergistic effects when combined with other antibiotics, which could enhance therapeutic outcomes.
  • Anticancer Studies :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer drug development .
    • Further research is warranted to explore its mechanism of action and therapeutic applications in oncology.

Q & A

Basic: What are the established synthetic routes for 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid, and what key intermediates are involved?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole intermediates can be synthesized using substituted phenylhydrazines and diketones .
  • Step 2: Introduction of the acrylic acid moiety through Knoevenagel condensation or Wittig reactions. A literature procedure involves reacting pyrazole-4-carbaldehydes with malonic acid derivatives under basic conditions (e.g., piperidine catalysis) .
  • Key Intermediates: 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and ethyl acrylate derivatives are critical precursors. Purification often employs recrystallization from ethanol or column chromatography .

Advanced: How can regioselectivity challenges in pyrazole ring formation be systematically addressed?

Answer:
Regioselectivity in pyrazole synthesis is influenced by:

  • Electronic Effects: Electron-withdrawing groups (e.g., -F on the phenyl ring) direct cyclization to specific positions. For 4-fluorophenyl substituents, steric and electronic factors favor 1,3-diaryl configurations .
  • Reaction Conditions: Solvent polarity (e.g., DMF vs. DCM) and temperature modulate reaction pathways. For example, refluxing in ethanol promotes kinetic control, favoring the 1-phenyl-3-(4-fluorophenyl) isomer .
  • Catalytic Additives: Use of Oxyma (ethyl cyano(hydroxyimino)acetate) in coupling reactions enhances regioselectivity by stabilizing transition states .

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:

  • NMR Spectroscopy: 1H/13C NMR is critical for verifying substituent positions. The acrylic acid proton (δ 6.5–7.2 ppm) and pyrazole C-4 carbon (δ 145–150 ppm) are diagnostic .
  • X-ray Crystallography: Single-crystal analysis resolves regiochemistry and confirms the (E)-configuration of the acrylic acid moiety. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5–10.4 Å) are reported for analogous pyrazole derivatives .
  • FTIR: Stretching frequencies for carboxylic acid (-COOH, ~1700 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) validate functional groups .

Advanced: How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The 4-fluorophenyl group:

  • Enhances Electrophilicity: The fluorine atom increases the electrophilic character of the pyrazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) at the para position .
  • Modulates π-Stacking: Fluorine’s electron-withdrawing nature alters π-π interactions in catalytic systems, affecting yields in Suzuki-Miyaura couplings. For example, Pd(PPh3)4-mediated couplings show higher efficiency with fluorinated arylboronic acids .
  • Steric Effects: The small size of fluorine minimizes steric hindrance, enabling reactions at crowded positions (e.g., C-5 of the pyrazole) .

Basic: What are the common byproducts formed during acrylate coupling, and how are they mitigated?

Answer:

  • Byproducts:
    • Transesterification products from ethanol solvent (e.g., ethyl esters of acrylic acid).
    • Diels-Alder adducts due to diene formation in prolonged reactions .
  • Mitigation Strategies:
    • Use of aprotic solvents (e.g., DCM) and low temperatures (0–5°C) suppresses transesterification .
    • Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) prevents over-reaction .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

  • Docking Studies: Molecular docking with enzymes like COX-2 or EGFR kinase (PDB IDs: 1CX2, 1M17) predicts binding affinities. The acrylic acid moiety often interacts with catalytic lysine residues .
  • QSAR Models: Quantitative structure-activity relationship (QSAR) analysis using descriptors like XLogP3 (~2.4) and hydrogen bond acceptors (7) correlates with antimicrobial activity .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating favorable interactions .

Basic: How can purity and stability be ensured during storage?

Answer:

  • Purity: HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) achieves >98% purity. Retention times ~8–10 min are typical .
  • Stability: Store at -20°C under argon to prevent decarboxylation. Periodic NMR checks (monitoring carboxylic acid proton) detect degradation .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated pyrazole derivatives?

Answer:
Contradictions arise from:

  • Assay Variability: MIC values against S. aureus vary with broth microdilution vs. agar diffusion methods. Standardize using CLSI guidelines .
  • Stereochemical Factors: (E)- vs. (Z)-acrylic acid isomers exhibit differing activities. Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing .
  • Solubility Artifacts: DMSO concentration >1% inhibits bacterial growth. Use serial dilution in PBS (pH 7.4) for dose-response studies .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Pharmacophore Development: The pyrazole-acrylic acid scaffold is a template for COX-2 inhibitors and kinase modulators .
  • Prodrug Synthesis: Esterification of the carboxylic acid group (e.g., ethyl esters) enhances bioavailability for in vivo studies .
  • Antimicrobial Screening: Derivatives show activity against Gram-positive bacteria (MIC = 8–32 µg/mL) via membrane disruption mechanisms .

Advanced: How can the compound’s photophysical properties be leveraged in material science?

Answer:

  • Fluorescence Studies: The conjugated acrylate-pyrazole system exhibits λem = 450–470 nm (quantum yield Φ = 0.3–0.5), useful as a pH-sensitive probe .
  • OLED Applications: Thin films of europium(III) complexes with this ligand show red emission (CIE coordinates x = 0.65, y = 0.30) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

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